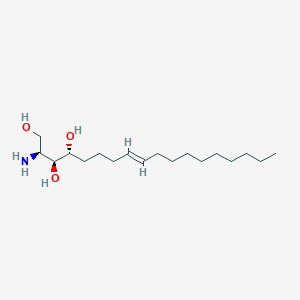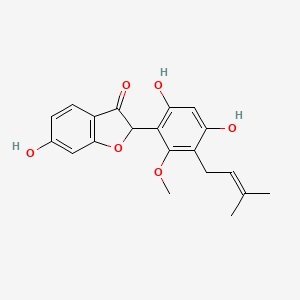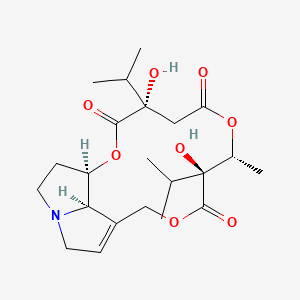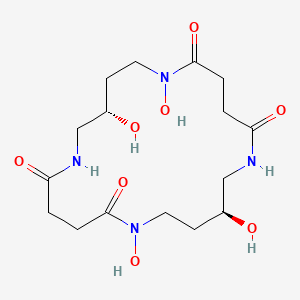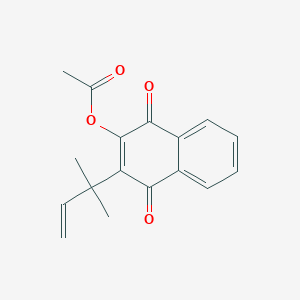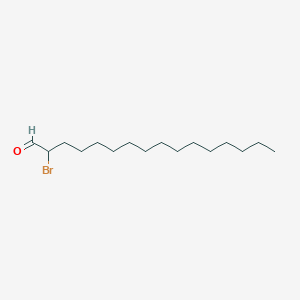
2-Bromopalmitaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromopalmitaldehyde is an aldehyde and an organobromine compound.
Wissenschaftliche Forschungsanwendungen
Inhibition and Study of Lipid Metabolism
2-Bromopalmitate has been a subject of interest in studies related to lipid metabolism. It was initially introduced as a nonselective inhibitor of lipid metabolism and later emerged as a general inhibitor of protein S-palmitoylation. A study by Davda et al. (2013) investigated the cellular targets of 2-bromopalmitate and its analogues, finding that it labels DHHC palmitoyl acyl transferases (PATs), which catalyze protein S-palmitoylation. This research suggests that 2-bromopalmitate's role may extend beyond just blocking S-palmitoylation, possibly impacting diverse membrane-associated enzymes (Davda et al., 2013).
Synthesis of Substituted Benzaldehydes
Research in organic chemistry has explored the use of 2-bromopalmitaldehyde in the synthesis of various organic compounds. Dubost et al. (2011) developed a method for synthesizing substituted 2-bromobenzaldehydes from benzaldehydes using a palladium-catalyzed ortho-bromination. This method has applications in creating compounds for biological, medicinal, and material applications (Dubost et al., 2011).
Effect on Neural Development
In neurotoxicology, 2-bromopalmitate has been studied for its effects on neural development. Wang et al. (2015) found that exposure to 2-bromopalmitate led to neural malformation in zebrafish embryos, affecting neural stem/progenitor cell proliferation and apoptosis. This study highlights the potential toxicity and teratogenicity of 2-bromopalmitate in neural development (Wang et al., 2015).
Photolabile Protecting Group for Aldehydes and Ketones
2-Bromopalmitaldehyde has been examined in the context of photolabile protecting groups. Lu et al. (2003) studied 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) as a photolabile protecting group for aldehydes and ketones, demonstrating its utility under simulated physiological conditions. This research has implications for the controlled release of these compounds in biological and chemical applications (Lu et al., 2003).
Applications in Polymer Science
The field of polymer science has also explored applications of 2-bromopalmitaldehyde. Li et al. (2016) showed that furfural and 2-thenaldehyde, which can be derived from 2-bromopalmitaldehyde, react with melamine to produce microporous polyaminals. These materials have potential applications in gas adsorption and the removal of toxic organic vapors (Li et al., 2016).
Eigenschaften
Produktname |
2-Bromopalmitaldehyde |
|---|---|
Molekularformel |
C16H31BrO |
Molekulargewicht |
319.32 g/mol |
IUPAC-Name |
2-bromohexadecanal |
InChI |
InChI=1S/C16H31BrO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(17)15-18/h15-16H,2-14H2,1H3 |
InChI-Schlüssel |
UNCLDPYYBFIMJH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC(C=O)Br |
Synonyme |
2-bromohexadecanal |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



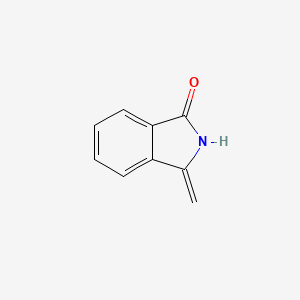
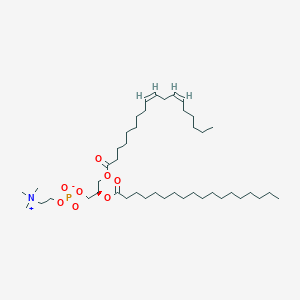
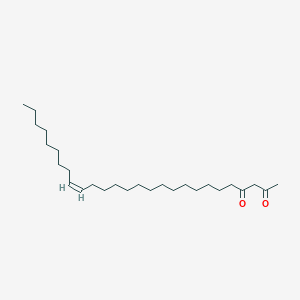
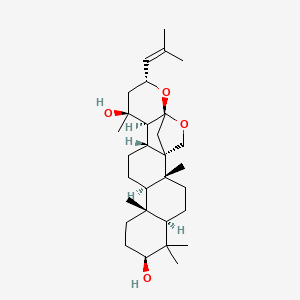
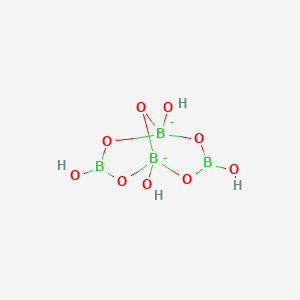
![(2R,4R)-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1254802.png)
![16-ethyl-17-(2-fluoroacetyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1254803.png)
![3-[6-[(5-Amino-4-hydroxyoxan-2-yl)oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-5-chloro-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1254809.png)
